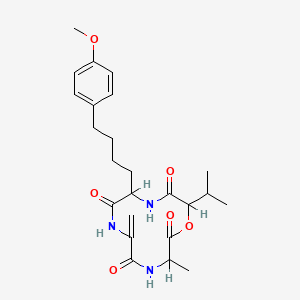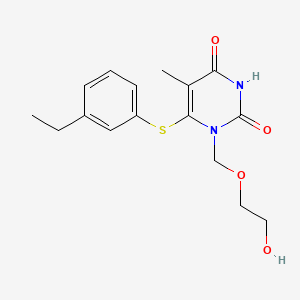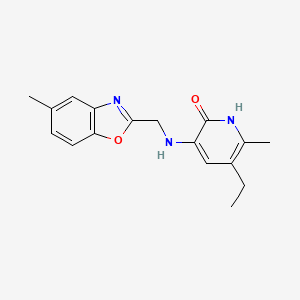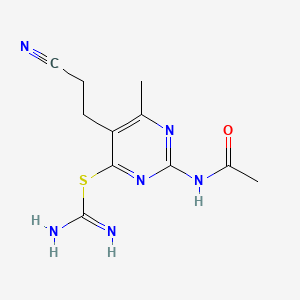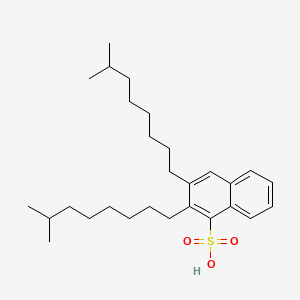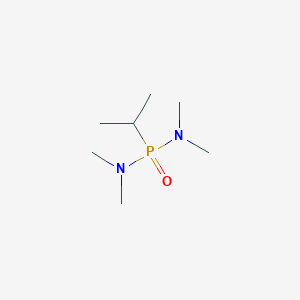
3-Nitro-4-((phenylthio)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-4-((phenylthio)methyl)benzoic acid is an organic compound characterized by a nitro group, a phenylthio group, and a benzoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-4-((phenylthio)methyl)benzoic acid typically involves a multi-step process:
Thioether Formation: The phenylthio group is introduced via a nucleophilic substitution reaction. This can be done by reacting the nitro-substituted benzoic acid with thiophenol in the presence of a base like sodium hydroxide.
Oxidation: The final step involves the oxidation of the methyl group to a carboxylic acid, which can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Catalysts and Optimized Conditions: Use of specific catalysts and optimized temperature and pressure conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylthio group, leading to sulfoxide or sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.
Substitution: Halogens (chlorine, bromine) with Lewis acids like aluminum chloride.
Major Products
Sulfoxides and Sulfones: From oxidation of the phenylthio group.
Amino Derivatives: From reduction of the nitro group.
Halogenated Compounds: From electrophilic substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Ligand in Coordination Chemistry: The compound can act as a ligand, coordinating with metal ions to form complexes.
Biology and Medicine
Antimicrobial Agents: Derivatives of this compound have shown potential as antimicrobial agents due to their ability to disrupt microbial cell walls.
Anti-inflammatory Agents: Some derivatives exhibit anti-inflammatory properties by inhibiting specific enzymes involved in inflammation.
Industry
Dye and Pigment Production: Used in the synthesis of dyes and pigments due to its aromatic structure and functional groups.
Polymer Additives: Incorporated into polymers to enhance their properties, such as thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism by which 3-Nitro-4-((phenylthio)methyl)benzoic acid exerts its effects depends on its specific application:
Antimicrobial Action: The compound disrupts microbial cell walls or inhibits essential enzymes, leading to cell death.
Anti-inflammatory Action: It inhibits enzymes like cyclooxygenase, reducing the production of pro-inflammatory mediators.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitrobenzoic Acid: Lacks the phenylthio group, making it less versatile in certain applications.
4-((Phenylthio)methyl)benzoic Acid: Lacks the nitro group, which reduces its reactivity in certain chemical reactions.
3-Nitro-4-methylbenzoic Acid: Lacks the phenylthio group, limiting its use in coordination chemistry and other applications.
Uniqueness
3-Nitro-4-((phenylthio)methyl)benzoic acid is unique due to the presence of both the nitro and phenylthio groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a valuable compound in research and industry.
Eigenschaften
CAS-Nummer |
103439-87-8 |
|---|---|
Molekularformel |
C14H11NO4S |
Molekulargewicht |
289.31 g/mol |
IUPAC-Name |
3-nitro-4-(phenylsulfanylmethyl)benzoic acid |
InChI |
InChI=1S/C14H11NO4S/c16-14(17)10-6-7-11(13(8-10)15(18)19)9-20-12-4-2-1-3-5-12/h1-8H,9H2,(H,16,17) |
InChI-Schlüssel |
JLGNLQXTDHPWPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SCC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




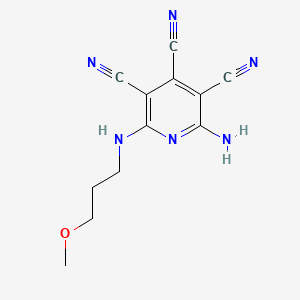
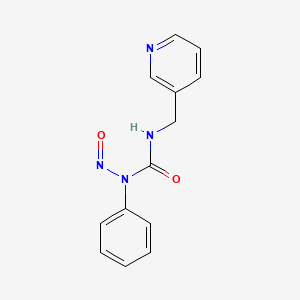

![7-Azabicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12790031.png)

